molecular formula C18H19NOS B2789227 N-(2,3-dihydro-1H-inden-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide CAS No. 1252925-32-8

N-(2,3-dihydro-1H-inden-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

Cat. No.: B2789227
CAS No.: 1252925-32-8
M. Wt: 297.42
InChI Key: SFSKWYQDVQDGIS-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1H-inden-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is a synthetic small molecule characterized by a fused bicyclic benzothiophene core and a 2,3-dihydro-1H-indene substituent. Its structural rigidity, imparted by the indenyl group, may confer improved selectivity in biological systems compared to more flexible analogs .

Properties

IUPAC Name

N-(2,3-dihydro-1H-inden-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NOS/c20-18(17-11-13-6-2-4-8-16(13)21-17)19-15-10-9-12-5-1-3-7-14(12)15/h1,3,5,7,11,15H,2,4,6,8-10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFSKWYQDVQDGIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=C(S2)C(=O)NC3CCC4=CC=CC=C34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dihydro-1H-inden-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C17H19NOS
  • Molecular Weight : 299.41 g/mol

This compound features a complex arrangement that includes an indane moiety and a benzothiophene structure, contributing to its unique pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. Preliminary studies suggest that it may exert its effects through:

  • Receptor Modulation : It may interact with specific receptors involved in cellular signaling pathways.
  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes that are crucial for cancer cell proliferation.
  • Induction of Apoptosis : Evidence indicates that it can induce programmed cell death in certain cancer cell lines.

Antitumor Activity

A significant focus of research has been on the antitumor properties of this compound. Various studies have demonstrated its effectiveness against different cancer cell lines:

Study Cell Line IC50 (µM) Mechanism
Study 1MCF-723.2Apoptosis induction
Study 2HeLa49.9Cell cycle arrest
Study 3A54935.0Necrosis induction

In a study involving MCF-7 breast cancer cells, the compound induced apoptosis with a notable reduction in cell viability by approximately 26.86% after 48 hours of treatment. The analysis revealed an increase in early (AV+/PI−) and late (AV+/PI+) apoptotic cells compared to untreated controls .

Other Biological Activities

In addition to its antitumor effects, this compound has been explored for other biological activities:

  • Antimicrobial Properties : Preliminary tests indicate potential antimicrobial effects against various pathogens.
  • Anti-inflammatory Effects : Some studies suggest that it may reduce inflammation markers in vitro.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study 1 : In vivo experiments demonstrated that treatment with the compound led to significant tumor reduction in mouse models of breast cancer.
  • Case Study 2 : The compound was tested for hepatoprotective effects in chemotherapy-induced liver damage models, showing restoration of liver enzyme levels close to normal values .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Key Substituents/Modifications Molecular Weight (g/mol) Notable Properties/Findings Reference ID
Target Compound : N-(2,3-dihydro-1H-inden-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide 2,3-Dihydroindenyl, tetrahydrobenzothiophene-carboxamide Not explicitly provided Hypothesized conformational rigidity due to indenyl group; potential metabolic lability at carboxamide
VU0488129 (R)-1-((1H-Indazol-5-yl)sulfonyl)-N-(2,3-dihydro-1H-inden-1-yl)-N-ethylpiperidine-4-carboxamide Not provided Indenyl group reduces conformational flexibility vs. ML380; improved selectivity in muscarinic receptor modulation
GDC-0834 N-[3-(6-(4-[(2R)-1,4-dimethyl-3-oxopiperazin-2-yl]anilino)-4-methyl-5-oxopyrazin-2-yl)-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide Not provided Susceptible to aldehyde oxidase-mediated amide hydrolysis, leading to high clearance
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide Cyano group at benzothiophene-3-position 342.478 Electron-withdrawing cyano group may enhance binding affinity or metabolic stability
Compound B5 (from prostate cancer study) N-((S)-2,3-Dihydro-1H-inden-1-yl)-N-(4-fluorobenzyl)-2-(5-(3-methylureido)-2′,4′-dioxospiro[indene-1,5′-oxazolidin]-3′-yl)acetamide Not provided Fluorobenzyl group improves lipophilicity; spirocyclic moiety may influence target engagement

Metabolic Stability and Enzymatic Susceptibility

  • Fluorinated analogs (e.g., compound B5 with a 4-fluorobenzyl group) may exhibit enhanced metabolic stability due to reduced enzymatic recognition .
  • Conformational Rigidity : The 2,3-dihydro-1H-indenyl moiety in both the target compound and VU0488129 restricts conformational freedom, which can improve target selectivity compared to flexible scaffolds like ML380 .

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